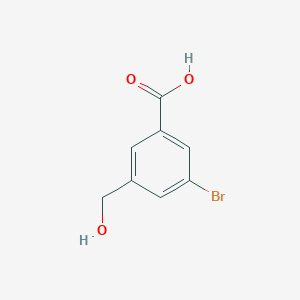

3-Bromo-5-(hydroxymethyl)benzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are a class of organic compounds that have a halogen atom (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring of a benzoic acid molecule. The presence and position of the halogen atom can significantly influence the physical and chemical properties of the compound, including its acidity, reactivity, and biological activity.

The introduction of a bromine atom, as seen in 3-Bromo-5-(hydroxymethyl)benzoic acid, imparts specific characteristics. The bromine atom is an electron-withdrawing group, which can increase the acidity of the carboxylic acid. Furthermore, the carbon-bromine bond serves as a reactive site for a variety of organic reactions, most notably cross-coupling reactions, which are fundamental in the construction of more complex molecules. The strategic placement of the bromine atom at the meta-position relative to the carboxylic acid and hydroxymethyl groups in this compound offers a unique pattern of reactivity and substitution.

In medicinal chemistry, halogenation is a common strategy to enhance the potency and pharmacokinetic properties of drug candidates. nih.gov Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. acs.org The versatility of halogenated benzoic acids makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. acs.org

Significance of Functionalized Aromatic Carboxylic Acids in Synthetic Chemistry

Functionalized aromatic carboxylic acids are a cornerstone of modern synthetic chemistry, serving as readily available and versatile starting materials for the synthesis of a wide array of more complex structures. mdpi.comsemanticscholar.org The carboxylic acid group itself can be transformed into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to diverse chemical space.

The presence of additional functional groups on the aromatic ring, such as the hydroxymethyl group and the bromine atom in this compound, further enhances their synthetic utility. These functional groups can be selectively manipulated, allowing for a stepwise and controlled construction of target molecules. For instance, the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions.

The combination of these functional groups on a single aromatic scaffold allows for the creation of intricate molecular architectures. In materials science, functionalized aromatic carboxylic acids are employed as building blocks for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comsemanticscholar.org These materials have applications in gas storage, catalysis, and sensing. The ability to precisely tune the structure and functionality of the organic linker, such as this compound, is crucial for tailoring the properties of the resulting materials.

Interactive Data Table: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123065-61-2 |

| Predicted Boiling Point | 414.3 ± 40.0 °C |

| Predicted pKa | 3.81 ± 0.10 |

| Predicted Density | 1.750 ± 0.06 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZOAMVBHXZUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Retrosynthetic Analysis of 3-Bromo-5-(hydroxymethyl)benzoic Acid

Retrosynthetic analysis, the process of working backward from the target molecule, helps to identify potential precursors and synthetic routes. libretexts.orgkhanacademy.org For this compound, the analysis involves disconnecting the three functional groups to reveal simpler starting materials.

Key retrosynthetic disconnections include:

Functional Group Interconversion (FGI): The hydroxymethyl group can be envisioned as arising from the reduction of a carboxylic acid or aldehyde, or more commonly, from the hydrolysis of a benzylic halide. The carboxyl group can be formed by the oxidation of a benzylic methyl group. youtube.comyoutube.com

C-Br Bond Disconnection: The bromine atom can be introduced via electrophilic aromatic substitution on a precursor like 3-(hydroxymethyl)benzoic acid.

C-C Bond Disconnection: The carboxyl group could be formed from an organometallic precursor (e.g., a Grignard reagent) and carbon dioxide.

A highly effective strategy involves starting with a precursor where the 1,3,5-substitution pattern is already established, simplifying the challenges of regiocontrol. A logical starting point is a symmetrically substituted compound like 1-bromo-3,5-dimethylbenzene (B43891), which allows for the sequential and selective modification of the two methyl groups.

Precursor Chemistry and Starting Materials

The choice of starting material is fundamental to the synthetic strategy. Based on the retrosynthetic analysis, several key precursors are viable for the synthesis of this compound.

| Precursor | Rationale |

| 1-Bromo-3,5-dimethylbenzene | This commercially available compound has the desired 1,3,5-substitution pattern. The two methyl groups can be selectively functionalized. One can be oxidized to a carboxylic acid, and the other can be converted to a hydroxymethyl group. chemicalbook.com |

| 3-Bromo-5-methylbenzoic acid | A key intermediate that can be synthesized from 1-bromo-3,5-dimethylbenzene. chemicalbook.com The remaining methyl group can be converted to the hydroxymethyl group via benzylic halogenation and subsequent hydrolysis. prepchem.com |

| 3-Methylbenzoic acid (m-Toluic acid) | This precursor requires the introduction of bromine and the conversion of the methyl group. The carboxyl group is a meta-director, which would direct bromination to the 5-position. ijisrt.com |

| 3-(Hydroxymethyl)benzoic acid | This compound would require regioselective bromination. The carboxyl group directs incoming electrophiles to the meta position (C-5), making this a plausible route. |

Synthetic Routes to the Carboxyl Group

Introducing the carboxyl group at the correct position on the benzene (B151609) ring is a critical step. The most common and effective methods involve the oxidation of a benzylic carbon.

Oxidation of a Benzylic Methyl Group The oxidation of an alkyl side chain on an aromatic ring is a reliable method for forming a benzoic acid derivative. youtube.com Strong oxidizing agents are typically required for this transformation. A benzylic hydrogen is necessary for the reaction to proceed. youtube.com

A key step in a common synthesis of the target molecule is the oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene to yield 3-bromo-5-methylbenzoic acid. chemicalbook.com

| Reaction | Reagent | Conditions | Yield | Reference |

| 1-bromo-3,5-dimethylbenzene → 3-bromo-5-methylbenzoic acid | Potassium permanganate (B83412) (KMnO₄) | Pyridine/H₂O, 80°C | 29% | chemicalbook.com |

| (3-bromo-5-methylphenyl)methanol (B1290704) → 3-bromo-5-methylbenzoic acid | Potassium permanganate (KMnO₄) | Acetone/H₂O, Reflux | 60% | chemicalbook.com |

Carboxylation of Organometallic Reagents An alternative route involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with carbon dioxide. For instance, (3,5-dichlorophenyl)-magnesium chloride can be reacted with CO₂ to form 3,5-dichlorobenzoic acid. chemicalbook.com A similar strategy could be employed by forming a Grignard reagent from a precursor like 1,3-dibromo-5-(bromomethyl)benzene, though selective metal-halogen exchange would be a challenge.

Synthetic Routes to the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) can be formed through various transformations, most notably by the modification of a benzylic methyl group or the reduction of a more oxidized functional group. numberanalytics.com

Hydrolysis of a Benzylic Halide A robust and widely used two-step method involves the initial halogenation of a benzylic methyl group, followed by nucleophilic substitution with a hydroxide (B78521) source.

Benzylic Bromination: Starting with a precursor like 3-bromo-5-methylbenzoic acid, the methyl group is selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, 2,2'-azo-bis-(2-methyl-propionitrile)) or light. This reaction yields 3-bromo-5-(bromomethyl)benzoic acid. prepchem.comgoogle.com

Hydrolysis: The resulting benzylic bromide is then hydrolyzed, typically using an aqueous base like sodium hydroxide or sodium carbonate, to replace the bromine with a hydroxyl group, thus forming the final hydroxymethyl functionality.

This sequence is highly effective because benzylic C-H bonds are particularly susceptible to radical halogenation. pressbooks.pub

Reduction of an Aldehyde or Carboxylic Acid The hydroxymethyl group can also be formed by the reduction of a corresponding aldehyde (-CHO) or carboxylic acid (-COOH) group. This would require a precursor such as 3-bromo-5-formylbenzoic acid or 3-bromo-5-carboxybenzoic acid. Selective reduction of one of two carboxyl groups on a benzene ring is challenging but can be achieved by first converting one to an ester and then reducing the other. The reduction of an aldehyde to a primary alcohol is a standard transformation using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Strategies for Bromine Introduction on the Aromatic Ring

The introduction of bromine onto the aromatic ring is achieved via electrophilic aromatic substitution. The success of this step depends entirely on the directing effects of the substituents already present on the ring. pearson.comlibretexts.org

| Substituent Group | Classification | Directing Effect |

| -COOH (Carboxyl) | Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CH₂OH (Hydroxymethyl) | Weakly Activating | Ortho, Para |

Given the 1,3,5-substitution pattern of the target molecule, the most effective strategies involve either starting with a pre-brominated precursor or brominating a substrate with a strong meta-director.

Bromination of a Meta-Directing Precursor: Starting with 3-methylbenzoic acid (m-toluic acid), the carboxyl group will direct the incoming bromine electrophile to the 5-position, which is meta to it, yielding 3-bromo-5-methylbenzoic acid. ijisrt.com This is a highly regioselective and efficient approach.

Starting with a Brominated Precursor: As outlined previously, beginning with a compound like 1-bromo-3,5-dimethylbenzene avoids the need for a separate bromination step on a complex substrate and instead focuses on the modification of the other functional groups. chemicalbook.com This approach provides excellent control over the final structure.

Direct Synthesis Approaches

A direct and logical synthetic pathway to this compound can be designed by combining the aforementioned strategies. A highly plausible route starts from 3-methylbenzoic acid.

Bromination: 3-methylbenzoic acid is subjected to electrophilic bromination. The meta-directing carboxyl group ensures the selective formation of 3-bromo-5-methylbenzoic acid.

Benzylic Bromination: The resulting 3-bromo-5-methylbenzoic acid is treated with N-bromosuccinimide (NBS) and a radical initiator to form 3-bromo-5-(bromomethyl)benzoic acid. prepchem.com

Hydrolysis: The benzylic bromide is then hydrolyzed with an aqueous base to yield the final product, this compound.

While direct, controlled oxidation of a methyl group to a hydroxymethyl group is challenging due to over-oxidation, oxidation reactions are central to synthetic routes that ultimately produce the target molecule. numberanalytics.comorganic-chemistry.org The most critical application of oxidation in this context is the formation of the carboxyl group from a methyl precursor.

A prominent example is the selective oxidation of 1-bromo-3,5-dimethylbenzene. chemicalbook.com In this reaction, a strong oxidizing agent like potassium permanganate (KMnO₄) is used under controlled conditions to convert only one of the two methyl groups into a carboxylic acid, yielding the key intermediate 3-bromo-5-methylbenzoic acid. chemicalbook.com This intermediate then contains the necessary functionalities—the bromine, the carboxyl group, and a methyl group ready for conversion into the hydroxymethyl group—for the completion of the synthesis.

Reduction Reactions for Hydroxymethyl Group Formation

The formation of the hydroxymethyl group in this compound is a critical transformation that typically involves the selective reduction of a corresponding carboxylic acid or ester precursor, such as 5-bromo-isophthalic acid or its diester derivative. The primary challenge lies in selectively reducing one of the two electron-withdrawing groups (carboxyl or ester) to a primary alcohol while preserving the other and the aryl-bromide bond.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acids and esters to primary alcohols. britannica.comsavemyexams.com However, its high reactivity can lead to a lack of selectivity, potentially reducing both carboxyl groups if a diacid is used as a starting material. harvard.edu A more controlled approach often involves the use of borane (B79455) (BH₃) complexes, such as BH₃·THF. harvard.edureddit.com Borane is known for its ability to selectively reduce carboxylic acids in the presence of other functional groups like esters, halogens, and nitro groups. researchgate.netntu.edu.sg This selectivity makes it a valuable reagent for this transformation.

Alternatively, a common strategy involves starting with a diester, such as dimethyl 5-bromoisophthalate. The selective reduction of one ester group to a hydroxymethyl group can be achieved using milder or more sterically hindered reducing agents. Diisobutylaluminum hydride (DIBAL-H) is effective for the selective reduction of esters to alcohols, and by carefully controlling the stoichiometry and reaction temperature, it is possible to reduce only one of the two ester functionalities. rsc.org Another reagent, lithium borohydride (LiBH₄), is noted for its utility in selectively reducing esters in the presence of carboxylic acids. harvard.edu

The choice of reducing agent is therefore crucial and depends on the specific precursor used. The table below summarizes the applicability of common reducing agents for this transformation.

| Precursor | Reducing Agent | Target Functional Group | Potential Outcome | Selectivity Profile |

| 5-Bromo-isophthalic acid | Borane (BH₃·THF) | Carboxylic acid | This compound | High selectivity for carboxylic acids over many other groups. ntu.edu.sg |

| Dimethyl 5-bromoisophthalate | Lithium Aluminum Hydride (LiAlH₄) | Ester | (3-Bromo-5-(hydroxymethyl)phenyl)methanol | Low selectivity; tends to reduce both ester groups. harvard.edu |

| Dimethyl 5-bromoisophthalate | Diisobutylaluminum hydride (DIBAL-H) | Ester | Methyl 3-bromo-5-(hydroxymethyl)benzoate | Good selectivity can be achieved with controlled stoichiometry. rsc.org |

| Dimethyl 5-bromoisophthalate | Sodium Borohydride (NaBH₄) / Bromine (Br₂) | Ester | (3-Bromo-5-(hydroxymethyl)phenyl)methanol | A combination reagent system developed for the reduction of benzoic acids. researchgate.netccspublishing.org.cn |

Multistep Synthetic Sequences

Conversion of Methylphenylmethanol Derivatives to Benzoic Acid Analogs

A viable multistep synthesis for this compound can be designed starting from precursors like 1-bromo-3,5-dimethylbenzene. This route involves the sequential oxidation of the two methyl groups, with one being fully oxidized to a carboxylic acid and the other being converted to a hydroxymethyl group.

One potential pathway begins with the mono-oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene to yield 3-bromo-5-methylbenzoic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate (KMnO₄) in an aqueous solution, often heated to drive the reaction to completion. chemicalbook.com Following the formation of 3-bromo-5-methylbenzoic acid, the remaining methyl group must be converted to a hydroxymethyl group. This typically involves a two-step process:

Radical Bromination: The methyl group is first converted to a bromomethyl group using a radical initiator. N-Bromosuccinimide (NBS) is a common reagent for this purpose, often used with a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. This reaction is selective for the benzylic position.

Hydrolysis: The resulting 3-bromo-5-(bromomethyl)benzoic acid is then hydrolyzed to this compound. This is typically achieved by reaction with an aqueous base, such as sodium hydroxide, followed by acidification.

An alternative, though less direct, route could involve the oxidation of a (3-bromo-5-methylphenyl)methanol precursor. chemicalbook.com In this scenario, the hydroxymethyl group is already present, and the task is to selectively oxidize the methyl group to a carboxylic acid. This presents a significant challenge, as the hydroxymethyl group is also susceptible to oxidation. Therefore, a protection strategy would be necessary, wherein the hydroxymethyl group is converted to a less reactive ether or silyl (B83357) ether before the oxidation of the methyl group. After oxidation, the protecting group would be removed to yield the final product. A similar industrial process involves the selective one-step oxidation of p-xylene (B151628) to 4-(hydroxymethyl)benzoic acid using specific metal-organic framework (MOF) catalysts. google.com

Oxidation of Hydroxymethyl to Formyl Moieties in Benzoic Acid Compounds

The hydroxymethyl group of this compound can be selectively oxidized to a formyl (aldehyde) group to produce 3-bromo-5-formylbenzoic acid. This transformation requires mild oxidizing agents to prevent over-oxidation to the corresponding dicarboxylic acid, 5-bromo-isophthalic acid.

Several reagents are suitable for this selective oxidation of a primary alcohol to an aldehyde. These include:

Manganese Dioxide (MnO₂): This is a classic reagent for the oxidation of benzylic and allylic alcohols. It is a heterogeneous reagent, and the reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform.

Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium(VI)-based reagents are widely used for the controlled oxidation of primary alcohols to aldehydes. The reactions are generally carried out in anhydrous dichloromethane.

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions.

Electrochemical Oxidation: Modern methods include plasmon-enhanced electrochemical oxidation. Studies on 4-(hydroxymethyl)benzoic acid have shown that it can be oxidized to 4-carboxybenzaldehyde on gold (Au) working electrodes in an alkaline electrolyte. researchgate.net This method offers a potentially greener alternative to traditional stoichiometric oxidants.

The choice of method depends on factors such as substrate tolerance to acidic or basic conditions, desired yield, and scalability. For instance, while chromium-based reagents are effective, their toxicity and the associated waste disposal issues make them less desirable for large-scale applications.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, reaction time, and catalyst loading.

For instance, in the reduction of dimethyl 5-bromoisophthalate to methyl 3-bromo-5-(hydroxymethyl)benzoate using DIBAL-H, several factors would be systematically varied:

Stoichiometry of the Reducing Agent: Using a precise amount of DIBAL-H is critical. An insufficient amount will result in low conversion, while an excess could lead to the over-reduction of both ester groups.

Temperature: These reductions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity and control the reaction rate. Gradually warming the reaction mixture might be necessary to ensure completion.

Solvent: The choice of solvent (e.g., THF, diethyl ether, toluene) can influence the solubility of reagents and intermediates, as well as the reactivity of the reducing agent.

Reaction Time: The reaction must be monitored (e.g., by TLC or HPLC) to determine the optimal time for quenching, balancing high conversion of the starting material with the minimal formation of byproducts.

The following table illustrates a hypothetical optimization study for the DIBAL-H reduction step.

| Entry | DIBAL-H (Equivalents) | Temperature (°C) | Solvent | Time (h) | Yield of Mono-alcohol (%) |

| 1 | 1.1 | -78 | Toluene | 2 | 65 |

| 2 | 1.5 | -78 | Toluene | 2 | 78 |

| 3 | 2.0 | -78 | Toluene | 2 | 75 (15% diol) |

| 4 | 1.5 | -60 | Toluene | 2 | 82 |

| 5 | 1.5 | -78 | THF | 2 | 85 |

| 6 | 1.5 | -78 | THF | 4 | 91 |

This systematic approach allows for the identification of conditions that provide the best balance of yield, purity, and efficiency. Similar optimization studies would be applied to each step in the multistep synthesis. scielo.br

Considerations for Industrial Scale-Up

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, cost-effective, and environmentally responsible process.

Key considerations for scale-up include:

Cost and Availability of Raw Materials: The starting materials must be readily available in large quantities and at a low cost. A process that relies on expensive or difficult-to-source reagents may not be economically viable on an industrial scale. For example, starting from the inexpensive dimethyl terephthalate (B1205515) has been shown to be a practical approach for related compounds. thieme-connect.com

Reagent and Process Safety: Many reagents used in organic synthesis pose significant safety risks. For example, LiAlH₄ is highly flammable and reacts violently with water. Borane-THF complexes are also flammable. Industrial processes must be designed with robust safety protocols, including temperature control, inert atmosphere operations, and appropriate quenching procedures.

Thermodynamics and Heat Transfer: Reactions that are easily managed in small flasks can become difficult to control on a large scale due to changes in the surface-area-to-volume ratio. Exothermic reactions require efficient cooling systems to prevent thermal runaways.

Work-up and Purification: Methods like column chromatography, which are common in the lab, are often impractical and expensive for large-scale production. Industrial purifications typically rely on techniques such as crystallization, distillation, or extraction. The process should be designed to yield a product that can be easily purified by these methods.

Waste Management: Large-scale synthesis generates significant amounts of waste. The environmental impact and cost of waste disposal must be considered. "Green chemistry" principles, such as using catalytic rather than stoichiometric reagents and choosing environmentally benign solvents, are increasingly important. ijisrt.com A successful industrial process will minimize waste and use recyclable materials where possible. thieme-connect.com

Process Robustness and Reproducibility: The synthetic route must be reliable and consistently produce the final product in high yield and purity across different batches. This requires a deep understanding of all reaction parameters and their potential variability.

A thorough hazard evaluation and process optimization are crucial before any synthesis is attempted on an industrial scale to ensure its feasibility, safety, and economic viability.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amide formation, and activation for various coupling reactions.

Esterification Reactions

Esterification is a common transformation of the carboxylic acid group of 3-Bromo-5-(hydroxymethyl)benzoic acid. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a frequently employed method. The reaction equilibrium is typically driven towards the product by removing water, often through azeotropic distillation. Various catalysts can be employed, including sulfuric acid, hydrochloric acid, and more modern catalysts like acidic ionic liquids which can be recycled. Microwave-assisted esterification can also significantly reduce reaction times.

| Reactant Alcohol | Catalyst | Conditions | Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Methyl 3-bromo-5-(hydroxymethyl)benzoate |

| Ethanol | Hydrochloric Acid (HCl) | Reflux, Dean-Stark | Ethyl 3-bromo-5-(hydroxymethyl)benzoate |

| Benzyl alcohol | Acidic Ionic Liquid | Microwave, Solvent-free | Benzyl 3-bromo-5-(hydroxymethyl)benzoate |

Amide Formation

The carboxylic acid moiety can be converted into an amide through reaction with ammonia, a primary amine, or a secondary amine. This transformation can be achieved through direct condensation at high temperatures or, more commonly, by using coupling reagents to activate the carboxylic acid under milder conditions. researchgate.net Direct thermal condensation is often limited by the need for high temperatures, which can be incompatible with other functional groups.

A more general approach involves the use of activating agents. nih.gov For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines at moderate temperatures. nih.gov Boronic acids have also been shown to be effective catalysts for the amidation of carboxylic acids. rsc.org The use of coupling reagents is a widely practiced strategy to facilitate amide bond formation efficiently and under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable. nih.gov

| Amine | Method/Reagent | Conditions | Product |

| Ammonia | Thermal Condensation | High Temperature | 3-Bromo-5-(hydroxymethyl)benzamide |

| Methylamine | Titanium Tetrachloride (TiCl₄) | Pyridine, 85 °C | 3-Bromo-5-(hydroxymethyl)-N-methylbenzamide |

| Aniline | Boric Acid Catalyst | Refluxing Toluene | 3-Bromo-5-(hydroxymethyl)-N-phenylbenzamide |

Activation of the Carboxyl Group for Coupling Reactions

For more complex syntheses, particularly in peptide synthesis or the formation of specialized esters and amides, the carboxyl group is often activated to enhance its reactivity towards nucleophiles. organic-chemistry.org This typically involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, an anhydride, or an activated ester, which can then react with an amine or alcohol without requiring harsh conditions. nih.gov

Common coupling reagents used for this activation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). organic-chemistry.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or a similar intermediate, which is then readily attacked by a nucleophile. This method is central to many multi-step organic syntheses due to its efficiency and mild reaction conditions. organic-chemistry.org

| Activating Reagent | Reactive Intermediate | Subsequent Nucleophile | Product Type |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Alcohol or Amine | Ester or Amide |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Amine | Amide |

| Trichlorotriazine (TCT) | Acyl Triazine | Alcohol | Ester |

Transformations of the Hydroxymethyl Group

The primary benzylic hydroxymethyl group is susceptible to oxidation, which can be controlled to yield either the corresponding aldehyde or the fully oxidized carboxylic acid, depending on the reagents and conditions employed.

Oxidation to Aldehyde

The selective oxidation of the primary benzylic alcohol to an aldehyde, yielding 3-bromo-5-formylbenzoic acid, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. organic-chemistry.org Several methods are available for this transformation.

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a classic and reliable method known for its mild conditions and wide functional group tolerance. organic-chemistry.orgwikipedia.org Another common reagent is pyridinium (B92312) chlorochromate (PCC), which effectively converts primary alcohols to aldehydes. rsc.orggordon.edu More modern, metal-free approaches include using reagents like trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy). organic-chemistry.org Catalytic methods using palladium complexes with air or oxygen as the terminal oxidant also provide a green and efficient route to the aldehyde. researchgate.net

| Reagent/System | Conditions | Product |

| DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dichloromethane (B109758), -78 °C to RT | 3-Bromo-5-formylbenzoic acid |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, RT | 3-Bromo-5-formylbenzoic acid |

| TEMPO (catalytic), Trichloroisocyanuric acid | Dichloromethane, RT | 3-Bromo-5-formylbenzoic acid |

| Pd Catalyst, O₂ or Air | Water, 100 °C | 3-Bromo-5-formylbenzoic acid |

Oxidation to Carboxylic Acid

Further oxidation of the hydroxymethyl group leads to the formation of a second carboxylic acid functionality, resulting in 5-bromo-isophthalic acid. This transformation requires stronger oxidizing agents or more vigorous conditions than the partial oxidation to the aldehyde. A variety of reagents can accomplish this, including potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants.

Modern methods often seek to avoid heavy metals. For instance, molecular oxygen can be used as the oxidant in the presence of cobalt-based catalysts. gordon.edu Another approach involves using hydrogen peroxide in combination with a catalytic amount of hydrobromic acid, often under photoirradiation. gordon.edu This method provides a direct route for oxidizing benzylic methyl or hydroxymethyl groups to the corresponding carboxylic acid. gordon.edu

| Reagent/System | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic solution, heat | 5-Bromo-isophthalic acid |

| Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) | Photoirradiation | 5-Bromo-isophthalic acid |

| Molecular Oxygen (O₂), Co(OAc)₂/NaBr | Acetic Acid, Initiator | 5-Bromo-isophthalic acid |

Etherification

The hydroxymethyl group of this compound can be readily converted into an ether moiety. This transformation is typically achieved through the Williamson ether synthesis, a robust and widely used method. libretexts.org The reaction involves the deprotonation of the hydroxymethyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgyoutube.com

Given the presence of the acidic carboxylic acid group, a stoichiometric amount of base is required to deprotonate both the carboxylic acid and the alcohol. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of the alkylating agent (R-X) determines the nature of the resulting ether.

Table 1: Representative Conditions for Etherification

| Base | Alkylating Agent (R-X) | Solvent | Product |

| Sodium Hydride (NaH) | Methyl Iodide (CH3I) | Tetrahydrofuran (THF) | 3-Bromo-5-(methoxymethyl)benzoic acid |

| Potassium Carbonate (K2CO3) | Ethyl Bromide (CH3CH2Br) | Acetone, DMF | 3-Bromo-5-(ethoxymethyl)benzoic acid |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Tetrahydrofuran (THF) | 3-Bromo-5-(benzyloxymethyl)benzoic acid |

The reactivity of the alkylating agent follows the typical SN2 trend, with primary halides being the most effective. libretexts.org Sterically hindered halides may lead to elimination side reactions.

Halogenation (e.g., to Bromomethyl)

The benzylic alcohol functionality can be converted to a more reactive benzylic halide, such as a bromomethyl group. This transformation is a key step for subsequent nucleophilic substitution or organometallic reactions. Reagents commonly used for converting primary alcohols to alkyl bromides, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2), are effective.

Alternatively, radical bromination of the corresponding methyl-substituted benzoic acid (3-bromo-5-methylbenzoic acid) using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide is a common synthetic route to the bromomethyl derivative. chemicalbook.comgoogle.com While this is not a direct conversion of the hydroxymethyl group, it is a primary method for synthesizing the target 3-bromo-5-(bromomethyl)benzoic acid. Electron-withdrawing groups, such as the carboxyl group on the aromatic ring, can hinder this radical reaction, sometimes requiring harsher conditions or resulting in lower yields. google.comgoogle.com

Table 2: Halogenation Approaches

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Phosphorus Tribromide (PBr3) | Nucleophilic Substitution | 3-Bromo-5-(bromomethyl)benzoic acid |

| This compound | Thionyl Bromide (SOBr2) | Nucleophilic Substitution | 3-Bromo-5-(bromomethyl)benzoic acid |

| 3-Bromo-5-methylbenzoic acid | N-Bromosuccinimide (NBS), Radical Initiator | Free Radical Halogenation | 3-Bromo-5-(bromomethyl)benzoic acid |

Reactivity of the Aromatic Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira Coupling)

The aryl bromide in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.orgnih.gov The reaction is generally tolerant of various functional groups, including the carboxylic acid and alcohol present in the molecule, although the base may also deprotonate these acidic sites. organic-chemistry.orgresearchgate.net

The Sonogashira coupling allows for the direct connection of the aryl bromide to a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine or diisopropylamine. libretexts.org This method is highly efficient for the synthesis of arylalkynes.

Table 3: Cross-Coupling Reaction Examples

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Pd(OAc)2/Ligand | Na2CO3, K3PO4 | Biphenyl derivative |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, Copper(I) Iodide (CuI) | Triethylamine (Et3N) | Diphenylacetylene derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a halide on an aromatic ring, are generally challenging for simple aryl halides. wikipedia.orglibretexts.org These reactions typically require the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

In the case of this compound, the carboxylic acid group is an electron-withdrawing group but is positioned meta to the bromine atom. libretexts.org The hydroxymethyl group is weakly deactivating. Neither group provides the necessary resonance stabilization for the SNAr intermediate. libretexts.org Consequently, this compound is largely unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Under extremely harsh conditions with very strong bases (e.g., sodium amide, NaNH2), a substitution reaction may proceed via an elimination-addition mechanism involving a "benzyne" intermediate. uomustansiriyah.edu.iqchemistrysteps.commasterorganicchemistry.com However, this pathway often leads to a mixture of regioisomeric products. masterorganicchemistry.com

Metal-Halogen Exchange Reactions

The bromine atom can be replaced by a metal, such as lithium or magnesium, through a metal-halogen exchange reaction. researchgate.net This process typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. tcnj.edu The resulting aryllithium or Grignard reagent is a powerful nucleophile and can react with a wide range of electrophiles (e.g., CO2, aldehydes, ketones) to form new carbon-carbon bonds. researchgate.net

A significant challenge in applying this reaction to this compound is the presence of two acidic protons on the carboxylic acid and hydroxymethyl groups. These acidic protons will react rapidly with the highly basic organolithium or Grignard reagent in an acid-base reaction, consuming the reagent and preventing the desired metal-halogen exchange. mdpi.com Therefore, to achieve a successful exchange, both the carboxylic acid and the alcohol functionalities must first be protected or deprotonated with a suitable base before the exchange reagent is introduced. mdpi.com

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 3-Bromo-5-(hydroxymethyl)benzoic acid, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the carboxyl group are expected. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as multiplets or distinct singlets/doublets depending on the coupling constants. The electron-withdrawing effects of the bromine and carboxylic acid groups, along with the hydroxymethyl group, will influence their chemical shifts, typically causing them to resonate downfield.

The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to produce a singlet, as they are not adjacent to any other protons. This peak's chemical shift will be influenced by the adjacent hydroxyl group and the aromatic ring. The hydroxyl proton of this group may also be observable, often as a broad singlet, and its position can be concentration and solvent-dependent. The acidic proton of the carboxylic acid (-COOH) will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.5 - 8.5 | Multiplet |

| -CH₂OH | 4.5 - 5.0 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene ring, the methylene carbon of the hydroxymethyl group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is the most deshielded and will appear at the furthest downfield position. The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific shifts influenced by the attached functional groups. The carbon atom attached to the bromine (C-Br) will be influenced by the heavy atom effect. The methylene carbon of the hydroxymethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 165 - 175 |

| Aromatic C | 120 - 140 |

| C-Br | 115 - 125 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to establish the connectivity between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. The C=O stretching of the carboxylic acid will give rise to a strong, sharp peak around 1700 cm⁻¹. The O-H stretching of the hydroxymethyl group will appear as a distinct, moderately broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Hydroxymethyl O-H | Stretching | 3200 - 3600 |

| Aromatic C-H | Stretching | > 3000 |

| Carboxylic Acid C=O | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the various functional groups. The aromatic ring vibrations, particularly the ring breathing mode, often give a strong signal in Raman spectra. The C=O stretching vibration is also Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. For a compound like this compound, SERS could be employed to obtain high-sensitivity spectra, which can be particularly useful for analyzing very small sample quantities or for studying the molecule's interaction with the metal surface. The enhancement effect in SERS is highly dependent on the orientation of the molecule on the surface, which can provide insights into how the different functional groups (carboxylic acid, hydroxymethyl, and bromo) interact with the substrate.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silver |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, various mass spectrometry techniques can be employed to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a synergistic technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org In the analysis of this compound, LC-MS would serve to separate the compound from any impurities or byproducts from a reaction mixture. Following separation, the mass spectrometer provides data on the molecular weight of the eluted compound, confirming its identity. scientistlive.comcampoly.com The technique is particularly advantageous for analyzing thermally labile compounds that are not suitable for gas chromatography-mass spectrometry. campoly.com

A typical LC-MS analysis of a purified sample of this compound would be expected to show a single major peak in the chromatogram, corresponding to the compound. The mass spectrum associated with this peak would display the mass-to-charge ratio of the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry. It is particularly useful for polar molecules like benzoic acid derivatives, as it typically generates molecular ions with minimal fragmentation. sci-hub.se When analyzing this compound, ESI-MS would likely be operated in negative ion mode, due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a negative ion ([M-H]⁻). nih.govnih.gov

The expected deprotonated molecular ion would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound minus the mass of a proton. Given the isotopic distribution of bromine (79Br and 81Br), two major peaks of nearly equal intensity would be anticipated for the molecular ion, separated by 2 Da.

| Ion Species | Isotope | Predicted m/z |

|---|---|---|

| [M-H]⁻ | 79Br | 228.95 |

| 81Br | 230.95 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with a very high degree of accuracy. numberanalytics.com This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. libretexts.orgbioanalysis-zone.com For this compound (C₈H₇BrO₃), HRMS would provide an exact mass measurement that can confirm its elemental composition. measurlabs.com

The ability of HRMS to provide exact masses is crucial for distinguishing between isomers and confirming the identity of unknown compounds. libretexts.org

| Isotope | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| 79Br | C₈H₇⁷⁹BrO₃ | 229.95786 |

| 81Br | C₈H₇⁸¹BrO₃ | 231.95581 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical method for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline solid. fiveable.menih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of the atoms, bond lengths, and bond angles can be determined. youtube.comazolifesciences.com

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. This would include the substitution pattern on the benzene ring, the conformation of the hydroxymethyl and carboxylic acid groups, and the intermolecular interactions, such as hydrogen bonding, in the solid state. While this technique provides the most detailed structural information, it is contingent upon the ability to grow a suitable single crystal of the compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT studies on molecules similar to 3-Bromo-5-(hydroxymethyl)benzoic acid, such as other substituted benzoic acids, have been performed using hybrid functionals like B3LYP combined with various basis sets (e.g., 6-311++G(d,p)) to ensure accuracy. researchgate.netbanglajol.info These studies form the basis for understanding the probable computational results for the target molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The presence of the carboxylic acid and hydroxymethyl groups allows for different conformations due to the rotation around the C-C and C-O single bonds.

DFT calculations would identify the most stable conformer, which is likely influenced by the formation of intramolecular hydrogen bonds, for instance, between the hydrogen of the hydroxymethyl group and the carbonyl oxygen of the carboxylic acid, or intermolecular hydrogen bonding in a dimeric state, a common feature for benzoic acids. researchgate.net The optimized structure would reveal the planarity of the benzene (B151609) ring and the orientation of the substituents.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (carboxyl) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H (carboxyl) Bond Length | ~0.97 Å |

| C-C-C (ring) Bond Angle | ~120° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, which are electron-rich regions. The LUMO is anticipated to be distributed over the carboxylic acid group and the aromatic ring, which can accept electron density. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on similar aromatic compounds have shown that substituent groups significantly influence these energy levels. mdpi.comactascientific.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These values are hypothetical, based on general ranges observed for similar aromatic carboxylic acids.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Vibrational Frequency Calculations and Spectral Simulations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. ijtsrd.com These calculations help in the assignment of experimentally observed vibrational modes to specific atomic motions, such as stretching, bending, and torsion. nih.gov By comparing the calculated frequencies with experimental spectra, the accuracy of the computational model and the molecular structure can be validated. scispace.com

For this compound, characteristic vibrational frequencies would include:

O-H stretching: A broad band for the carboxylic acid hydrogen-bonded O-H, and a sharper band for the hydroxymethyl O-H.

C=O stretching: A strong absorption band characteristic of the carboxylic acid group. nih.gov

C-Br stretching: A vibration at lower frequencies.

Aromatic C-H and C=C stretching: Multiple bands in the characteristic regions for substituted benzenes. researchgate.net

DFT calculations, often with scaling factors to correct for anharmonicity and basis set deficiencies, provide theoretical spectra that are generally in good agreement with experimental results for related molecules. ijtsrd.comscispace.com

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. dntb.gov.ua It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net

In the MEP map of this compound, the following features would be expected:

Negative potential (red/yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be located around the electronegative oxygen atoms of the carboxyl and hydroxymethyl groups.

Positive potential (blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. These would be found around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group.

Neutral potential (green): Regions with intermediate potential, typically the carbon skeleton of the aromatic ring.

The MEP surface is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. researchgate.net

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. uni-muenchen.de While it has known limitations, such as basis set dependency, it provides a qualitative understanding of the electron distribution. uni-muenchen.de

For this compound, a Mulliken analysis would likely show:

The oxygen atoms of the carboxyl and hydroxymethyl groups carry significant negative charges.

The hydrogen atoms, especially the one on the carboxyl group, have positive charges.

The carbon atom of the carbonyl group (C=O) would exhibit a positive charge due to the electron-withdrawing effect of the adjacent oxygen atoms.

The bromine atom would have a partial negative charge, though its effect on the ring is also inductive.

This charge distribution influences the molecule's dipole moment and its interaction with other molecules and solvents. nih.govscispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture of bonding and electron distribution than canonical molecular orbitals. scielo.org.za It examines interactions between filled donor NBOs and empty acceptor NBOs within the molecule, quantifying their stabilization energy (E(2)). nih.gov This analysis is crucial for understanding hyperconjugation, charge transfer, and the nature of chemical bonds.

For this compound, NBO analysis would reveal key intramolecular interactions, such as:

π → π interactions:* Delocalization of electrons within the aromatic ring.

n → π interactions:* Interactions between the lone pairs (n) on the oxygen atoms and the antibonding π* orbitals of the carbonyl group and the aromatic ring. This delocalization contributes to the stability of the molecule.

n → σ interactions:* Interactions involving lone pairs and antibonding sigma (σ*) orbitals, which can indicate the presence and strength of intramolecular hydrogen bonds.

The stabilization energies calculated through NBO analysis provide quantitative insight into the significance of these charge transfer events, explaining the molecule's electronic structure and stability. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 2-amino-5-bromobenzoic acid |

Non-Linear Optical (NLO) Properties Calculation

Theoretical calculations based on quantum chemistry are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, offering insights into their potential for optoelectronic applications. For this compound, Density Functional Theory (DFT) is a commonly employed computational method to investigate these properties. Such studies typically involve optimizing the molecular geometry and then calculating various electronic properties. core.ac.ukjournaleras.com

The key NLO parameters calculated include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com These parameters provide a measure of the molecule's response to an external electric field. A high value of the first-order hyperpolarizability is indicative of significant NLO activity, suggesting the material could be a good candidate for applications like second-harmonic generation. physchemres.org

In computational studies of similar aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often used in conjunction with a suitable basis set, such as 6-311++G(d,p), to perform these calculations. core.ac.uk The theoretical investigation for this compound would involve calculating these NLO properties to predict its potential as an NLO material. The presence of donor and acceptor groups, as well as the bromine atom, can influence the intramolecular charge transfer and, consequently, the hyperpolarizability of the molecule.

A summary of typical parameters investigated in NLO calculations is presented in the table below.

| Property | Symbol | Description |

| Electric Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The tendency of a molecule's electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the non-linear response of a molecule to an external electric field, crucial for NLO applications. |

This table is generated based on principles of NLO calculations and does not represent experimental data for this compound.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of this compound, molecular docking can be employed to investigate its potential to bind to and inhibit the function of specific protein targets, which is a cornerstone of structure-based drug design. nih.gov

The process of molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is often explored to find the best fit within the protein's binding site. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy value in kcal/mol. cosmosscholars.com A lower binding energy generally indicates a more stable and favorable interaction.

The results of a docking study can provide valuable information about the binding mode of the compound, including the specific amino acid residues it interacts with through hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds. cosmosscholars.com This information can guide the design of more potent and selective inhibitors. For example, docking this compound against a particular enzyme could reveal its potential as a competitive or non-competitive inhibitor.

| Parameter | Description | Significance |

| Binding Energy | The calculated free energy of binding between the ligand and the protein target. | A lower binding energy suggests a stronger and more stable interaction. |

| Intermolecular Interactions | The specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein. | Identifies the key residues in the protein's binding site that are crucial for the interaction. |

This table describes the principles of molecular docking and does not present results for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Core Building Block in Organic Synthesis

3-Bromo-5-(hydroxymethyl)benzoic acid is a valuable intermediate in organic synthesis due to its distinct functional groups, which can be selectively targeted in multi-step synthetic sequences.

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, it can participate in Suzuki-Miyaura reactions with boronic acids, Heck reactions with alkenes, and Sonogashira couplings with terminal alkynes. nih.govresearchgate.net Such transformations allow for the direct attachment of diverse molecular fragments to the benzoic acid core, enabling the construction of complex, highly substituted aromatic and heteroaromatic systems. This capability is crucial for creating novel molecular architectures for research in medicinal chemistry and materials science.

Bromoaryl compounds are recognized as important structural motifs and key intermediates in the synthesis of various pharmaceutical agents. Specifically, substituted bromobenzoic acids are integral to the development of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. These drugs work by preventing the kidneys from reabsorbing glucose back into the blood. The core structure of many SGLT2 inhibitors, such as dapagliflozin (B1669812) and empagliflozin, is built upon a C-aryl glucoside scaffold, which often originates from a bromoaryl precursor. The bromine atom serves as a chemical handle for constructing the diarylmethane portion of these complex molecules. Therefore, this compound and its derivatives represent critical starting materials or intermediates for the synthesis of this important class of antidiabetic drugs.

Utility in Bioconjugation Chemistry

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This compound possesses two functional groups suitable for such applications. The carboxylic acid group can be activated and coupled to primary amine groups present in biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. bohrium.comnih.gov This is a common and well-established strategy for attaching small molecules, like labels or drugs, to proteins. rsc.org Furthermore, the hydroxymethyl group offers an additional site for conjugation through etherification or esterification reactions, providing an alternative point of attachment. This dual functionality allows for its potential use as a linker molecule, connecting different molecular entities in a controlled manner.

Development of Functional Materials and Polymers

In the field of materials science, benzoic acid and its derivatives are frequently used as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. The carboxylic acid group of this compound can coordinate with metal centers to form the framework structure. nih.gov The additional functional groups—the bromine atom and the hydroxymethyl group—would then be exposed within the pores of the MOF. These groups can impart specific functionalities to the material, such as catalytic activity, selective adsorption properties, or postsynthetic modification sites, making this compound a candidate for designing advanced functional materials.

Investigation of Biological Activities in Vitro Studies

Enzyme Inhibition Studies (e.g., PTP1B inhibition for related compounds)

Protein tyrosine phosphatases (PTPs) are crucial regulators in signal transduction pathways, and their inhibition has emerged as a promising strategy for various diseases. Notably, Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling cascade, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.govnih.gov

Although specific studies on 3-Bromo-5-(hydroxymethyl)benzoic acid's effect on PTP1B are not available, research on other benzoic acid derivatives has shown potential inhibitory activity. For instance, modified oxalyl aryl amino benzoic acid derivatives have been investigated as PTP1B inhibitors. nih.govnih.gov Docking studies of these derivatives have identified key interactions with amino acid residues such as Gly220 and Arg221, which are important for achieving specificity. nih.gov One particular derivative demonstrated a significantly better docking score (-131.740 Kcal/mol) compared to the active ligand (-98.584 Kcal/mol), suggesting a stronger binding affinity. nih.govnih.gov

Furthermore, a study on lithocholic acid derivatives bearing benzylaminomethyl groups, which share some structural features with benzoic acid derivatives, identified potent and selective uncompetitive inhibitors of PTP1B. acs.orgresearchgate.net Two compounds from this series, 6m and 6n, exhibited Ki values of 2.5 and 3.4 μM, respectively, and were approximately 75-fold more selective for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). acs.orgresearchgate.net

These findings suggest that the benzoic acid scaffold is a viable starting point for designing PTP1B inhibitors. The presence and position of substituents like the bromo and hydroxymethyl groups on the phenyl ring of this compound would be critical in determining its potential interaction with the active or allosteric sites of PTP1B.

Table 1: PTP1B Inhibitory Activity of Related Benzoic Acid Derivatives No specific data was found for this compound. The following table is based on related compounds.

| Compound Class | Specific Derivative Example | Inhibition Type | Potency (Ki or Docking Score) | Selectivity |

|---|---|---|---|---|

| Oxalyl aryl amino benzoic acid derivatives | [1b(a2, b2, c1, d)] | Not specified | -131.740 Kcal/mol (Docking Score) | Good selectivity over SHP-2, LAR, CD45, TCPTP |

| 3-Benzylaminomethyl Lithocholic Acid derivatives | 6m | Uncompetitive | 2.5 μM (Ki) | ~75-fold selective for PTP1B over TCPTP |

| 3-Benzylaminomethyl Lithocholic Acid derivatives | 6n | Uncompetitive | 3.4 μM (Ki) | ~75-fold selective for PTP1B over TCPTP |

Antiproliferative Activity against Cell Lines (e.g., MCF7 cells for related compounds)

For example, the antiproliferative effects of pyrazole-benzimidazole derivatives have been evaluated on MCF-7 breast cancer cells. nih.gov These studies utilize 3D QSAR, molecular docking, and molecular dynamics simulations to understand the structure-activity relationships that govern their inhibitory effects on key cancer-related receptors like HER-2 and EGFR. nih.gov

In another study, new N-benzenesulfonylguanidine derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, including colon cancer HCT-116 and breast cancer MCF-7. mdpi.com One derivative with a 2-(trifluoromethyl)benzylthio group showed a selective cytotoxic effect against HCT-116 cells with an IC50 value of 13 μM. mdpi.com Another compound with a 2-chloromethylbenzylthio substituent was effective against both HCT-116 and MCF-7 cells, with IC50 values of 12 μM and 19 μM, respectively. mdpi.com

Furthermore, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme crucial for cancer cell metabolism. nih.gov This compound significantly reduced the growth of four different pancreatic cancer cell lines, and its antiproliferative activity correlated with the intracellular inhibition of hGAPDH. nih.gov

These examples highlight the potential of substituted aromatic compounds, including those with bromo functionalities, to exhibit antiproliferative activity. The specific substitution pattern of this compound would influence its efficacy and selectivity against different cancer cell lines.

Table 2: Antiproliferative Activity of Related Compounds against Cancer Cell Lines No specific data was found for this compound. The following table is based on related compounds.

| Compound Class | Cell Line | Activity Metric | Result |

|---|---|---|---|

| N-Benzenesulfonylguanidine derivative | HCT-116 (Colon) | IC50 | 13 µM |

| N-Benzenesulfonylguanidine derivative | HCT-116 (Colon) | IC50 | 12 µM |

| N-Benzenesulfonylguanidine derivative | MCF-7 (Breast) | IC50 | 19 µM |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole derivative | Pancreatic Cancer Cell Lines | - | Strong growth reduction |

Antibacterial and Antimicrobial Activity (for related benzoic acid derivatives)

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are commonly used as preservatives in food, cosmetics, and pharmaceuticals. nih.govresearchgate.net The antimicrobial action is generally attributed to the lipophilic nature of the undissociated acid, which allows it to penetrate the cell membrane of microorganisms. researchgate.net Once inside the cytoplasm, the acid dissociates, releasing protons and disrupting cellular homeostasis. researchgate.net

The antibacterial efficacy of benzoic acid derivatives is influenced by the type and position of substituents on the aromatic ring. nih.gov For instance, the attachment of a hydroxyl or methoxyl group can sometimes weaken the antibacterial effect, although exceptions exist, such as with a hydroxyl group at the ortho position. nih.gov Studies have shown that benzoic acid itself can inhibit the growth of E. coli O157:H7 at a concentration of 1 mg/mL. nih.gov

Research on pyrazole (B372694) derivatives of benzoic acid has identified compounds with potent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Some of these derivatives are effective against both planktonic bacteria and biofilms. nih.gov Specifically, chloro and bromo substituted compounds showed improved activity against tested bacterial strains compared to fluoro-substituted derivatives. nih.gov A derivative with 4-bromo and 3-methyl substitutions exhibited high activity, with MIC values as low as 1 μg/mL against Bacillus subtilis. nih.gov

Given that this compound contains a bromo substituent, it is plausible that it could exhibit antibacterial properties. The presence of the hydroxymethyl group would also influence its solubility and interaction with bacterial cells.

Table 3: Antibacterial Activity of Benzoic Acid and Related Derivatives No specific data was found for this compound. The following table is based on related compounds.

| Compound | Target Microorganism | Activity Metric | Result |

|---|---|---|---|

| Benzoic Acid | E. coli O157 | MIC | 1 mg/mL |

| 2-hydroxybenzoic acid | E. coli O157 | MIC | 1 mg/mL |

| Pyrazole derivative with 4-bromo and 3-methyl substitutions | Bacillus subtilis ATCC 6623 | MIC | 1 µg/mL |

| Pyrazole derivative with bis(trifluoromethyl)aniline | S. aureus strains | MIC | as low as 0.78 µg/mL |

Structure-Activity Relationship (SAR) Exploration of Derivatives

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. Structure-Activity Relationship (SAR) studies aim to elucidate these dependencies to guide the design of more potent and selective compounds.

In the context of antibacterial pyrazole derivatives of benzoic acid, SAR studies have revealed several key trends. For instance, halogen substitutions can significantly impact activity. nih.govmdpi.com While fluoro-substituted derivatives were found to be weak inhibitors, chloro and bromo substituted compounds showed marginally improved activities. nih.gov The combination of a methyl group and a halogen, such as in a 4-bromo-3-methyl substituted derivative, resulted in high activity. nih.gov The presence of a polar protic substituent like sulfonamide, however, almost completely eliminated antibacterial activity. nih.gov

For antiplatelet activity, SAR studies of YC-1, an indazole derivative containing a hydroxymethyl group, have provided valuable insights. nih.gov Conversion of the alcohol group to an ether was found to considerably increase activity, while converting it to an acid resulted in a less potent compound. nih.gov This suggests that for certain biological targets, the hydroxymethyl group itself, or a simple modification of it, is crucial for activity.

Regarding PTP1B inhibition by oxalyl aryl amino benzoic acid derivatives, SAR analysis through docking studies has highlighted the importance of specific interactions. nih.govnih.gov The ability of substituents to form hydrogen bonds with residues like Gly220 and Arg221, and to fit into hydrophobic pockets of the enzyme, is critical for inhibitory potency. nih.gov

These examples underscore the importance of the specific substitution pattern on the benzoic acid ring. For this compound, the interplay between the electron-withdrawing bromo group and the hydroxymethyl group at the meta positions would define its electronic and steric properties, and consequently its interaction with biological targets. Further derivatization of the carboxyl, hydroxymethyl, or aromatic ring positions could lead to compounds with enhanced and more specific biological activities.

Future Research Directions and Emerging Perspectives

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce environmental impact and enhance efficiency. For the synthesis of 3-Bromo-5-(hydroxymethyl)benzoic acid and its analogs, the exploration of greener methodologies is a key area of future research. Traditional synthesis routes often involve hazardous reagents and solvents. In contrast, green approaches focus on the use of safer solvents, catalyst-free reactions, and alternative energy sources.

One promising avenue is the use of sonication, which utilizes ultrasound to drive chemical reactions. This technique has been successfully applied to the synthesis of 3-bromobenzoic acid in a solvent- and catalyst-free system, showcasing a novel and environmentally friendly method. Future research could adapt and optimize such sonochemical methods for the specific synthesis of this compound, potentially leading to higher yields, reduced reaction times, and a significantly lower environmental footprint.